
(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide, also known as FTA-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FTA-2 is a small molecule inhibitor that targets the protein complex known as focal adhesion kinase (FAK), which is involved in various cellular processes such as cell migration, invasion, and survival.
Applications De Recherche Scientifique
Acrylamide Research and Applications
Chemistry and Biochemistry of Acrylamide : Acrylamide, a molecule structurally related to the compound of interest, has been extensively studied for its chemistry, biochemistry, and safety. It is known for its industrial production and use in synthesizing polyacrylamide, which serves numerous applications ranging from soil conditioning and wastewater treatment to its use in cosmetics, paper, and textile industries. The extensive research on acrylamide's effects in cells, tissues, animals, and humans highlights the need for a comprehensive understanding of its formation, distribution in food, and role in human health, which could indirectly relate to researching derivatives like the compound (Friedman, 2003).
Mitigation Strategies for Acrylamide : Various strategies have been explored to reduce acrylamide content in foods, which might provide insights into handling related compounds in scientific research. These include modifying food formulation, processing conditions, and employing enzymes like asparaginase to convert asparagine to aspartic acid, thereby reducing acrylamide formation. Such strategies emphasize the importance of understanding the chemical mechanisms behind acrylamide formation, which may also apply to studying and handling derivatives like "(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide" in research settings (Friedman & Levin, 2008).
Neurotoxicity and Health Effects : The neurotoxic effects of acrylamide have been documented, with research focusing on its impact on exposed workers, including neuropathies and muscle weakness. This aspect of acrylamide research is crucial for understanding the potential health risks associated with exposure to acrylamide and its derivatives, which could be relevant for researchers handling similar compounds (Pennisi et al., 2013).
Propriétés
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c20-17(6-5-14-3-2-10-23-14)18-13-15(16-4-1-9-21-16)19-7-11-22-12-8-19/h1-6,9-10,15H,7-8,11-13H2,(H,18,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUETXSMENCFQTL-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C=CC2=CC=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1C(CNC(=O)/C=C/C2=CC=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2865198.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2865199.png)
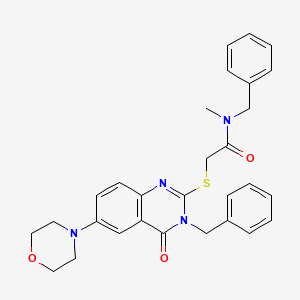
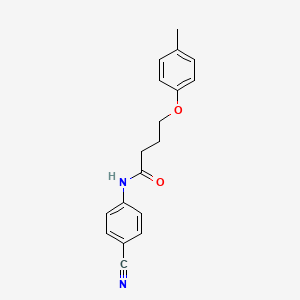

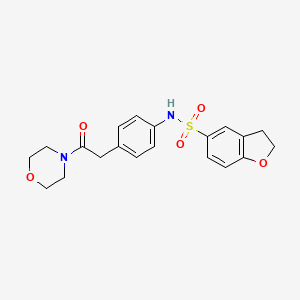

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2865209.png)
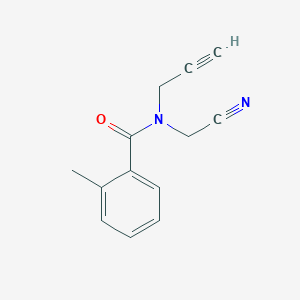
![2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione](/img/structure/B2865212.png)
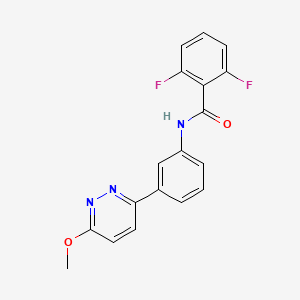

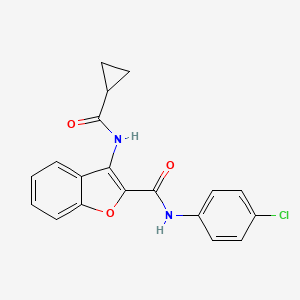
![N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2865219.png)